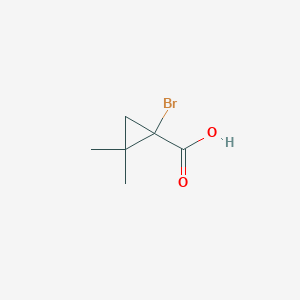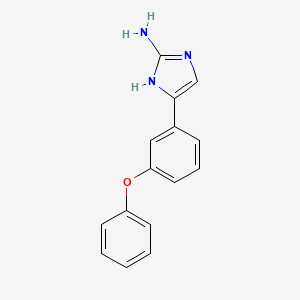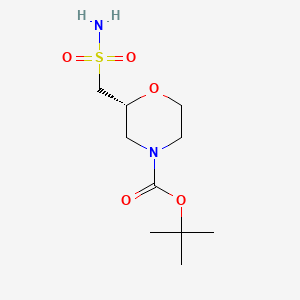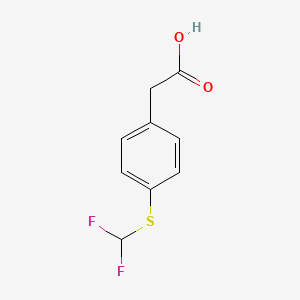
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid is a halogenated cyclopropane derivative with a carboxylic acid functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid can be synthesized through several methods, including:
Halogenation of Cyclopropane Derivatives: Starting with 2,2-dimethylcyclopropane-1-carboxylic acid, bromination can be achieved using bromine (Br2) in the presence of a suitable catalyst.
Substitution Reactions: Using a suitable precursor, such as 2,2-dimethylcyclopropane-1-carboxylic acid chloride, and reacting it with bromide ions (Br-) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various types of reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or cyanide ions (CN-).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require strong nucleophiles and polar aprotic solvents.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Primary alcohols, aldehydes, and other reduced forms of the carboxylic acid.
Substitution: Various substituted cyclopropane derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound's reactivity with nucleophiles and its ability to undergo various chemical transformations make it a versatile tool in research and industry.
Comparaison Avec Des Composés Similaires
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to its specific structural features, including the presence of a bromine atom and a carboxylic acid group on a cyclopropane ring. Similar compounds include:
1-Bromo-2-methylcyclopropane-1-carboxylic acid: Similar structure but with only one methyl group.
1-Bromo-3,3-dimethylcyclopropane-1-carboxylic acid: Similar structure but with a different arrangement of methyl groups.
1-Bromo-2,2-dimethylcyclopentane-1-carboxylic acid: Similar functional groups but with a larger ring structure.
Propriétés
Formule moléculaire |
C6H9BrO2 |
|---|---|
Poids moléculaire |
193.04 g/mol |
Nom IUPAC |
1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9BrO2/c1-5(2)3-6(5,7)4(8)9/h3H2,1-2H3,(H,8,9) |
Clé InChI |
QWWABPIBQUPWPY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1(C(=O)O)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-{3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid](/img/structure/B15317966.png)

![3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide](/img/structure/B15317979.png)





